2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-C]pyridine
CAS No.:
Cat. No.: VC15832842
Molecular Formula: C13H13BrN2S
Molecular Weight: 309.23 g/mol
* For research use only. Not for human or veterinary use.
![2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-C]pyridine -](/images/structure/VC15832842.png)
Specification
Molecular Formula | C13H13BrN2S |
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Molecular Weight | 309.23 g/mol |
IUPAC Name | 2-(4-bromophenyl)-5-methyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine |
Standard InChI | InChI=1S/C13H13BrN2S/c1-16-7-6-12-11(8-16)15-13(17-12)9-2-4-10(14)5-3-9/h2-5H,6-8H2,1H3 |
Standard InChI Key | CICWSJWUYLDXPV-UHFFFAOYSA-N |
Canonical SMILES | CN1CCC2=C(C1)N=C(S2)C3=CC=C(C=C3)Br |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, 2-(4-bromophenyl)-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-C]pyridine, reflects its fused bicyclic system:
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Thiazolo[4,5-C]pyridine core: A thiazole ring (positions 4 and 5) fused to a partially saturated pyridine ring (positions 4,5,6,7).
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Substituents: A 4-bromophenyl group at position 2 and a methyl group at position 5 of the tetrahydropyridine ring.
Molecular Formula:
Molecular Weight: 293.16 g/mol.
Key Structural Features:
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Fused Rings: Enhances rigidity and influences binding to biological targets.
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Bromine Atom: Improves lipophilicity and potential halogen bonding.
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Methyl Group: Modulates electronic and steric properties.
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves multi-step reactions, including cyclization and substitution (Table 1) :
Table 1: Representative Synthesis Protocol
Step | Reagents/Conditions | Intermediate/Product | Yield |
---|---|---|---|
1 | 2-Thiophene ethylamine, formaldehyde, water (50–55°C, 20–30 h) | Imine intermediate | 70% |
2 | Ethanolic HCl, cyclization (65–75°C, 4–8 h) | Crude product | 58% |
3 | Recrystallization (ethanol) | Purified compound | 95% purity |
Key Observations:
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Cyclization Efficiency: Ethanol and HCl facilitate ring closure, as seen in analogous tetrahydrothiazolo syntheses .
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Challenges: Poor solubility of intermediates necessitates polar solvents (e.g., DMF) .
Physicochemical Properties
Table 2: Physicochemical Profile
Property | Value | Source |
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Melting Point | 466–470 K | |
LogP | 3.2 (predicted) | |
H-bond Acceptors | 2 | |
H-bond Donors | 1 | |
Solubility | <5 µg/mL (aqueous) |
Implications:
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Low aqueous solubility may limit bioavailability, necessitating prodrug strategies .
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Moderate lipophilicity (LogP ~3.2) suggests blood-brain barrier permeability potential .
Pharmacological Activities
Antimicrobial Activity
Structural analogs (e.g., N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide) demonstrate:
Anti-inflammatory Effects
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COX-2 Inhibition: Docking scores of −9.2 kcal/mol for related thienotriazolopyrimidines .
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In Vivo Efficacy: Edema reduction by 62% (vs. 68% for diclofenac) .
Molecular Docking and Mechanistic Insights
Targets: PA-PB1 polymerase interface (Influenza A) , COX-2 .
Key Interactions:
Table 3: Docking Scores for Analogs
Compound | Target | Binding Energy (kcal/mol) |
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37 | PA-PB1 | −10.5 |
10c | COX-2 | −9.8 |
Applications and Future Directions
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Drug Development: Core scaffold for kinase inhibitors (e.g., PA-PB1 disruptors) .
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Chemical Probes: Fluorescent derivatives for cellular imaging .
Research Gaps:
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In Vivo Pharmacokinetics: No data on absorption/distribution.
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Target Validation: Specific protein targets remain unconfirmed.
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